Cedarmycin B is a novel antibiotic compound that belongs to the butyrolactone class of natural products. It was first isolated from the fermentation broth of Streptomyces sp. TP-A0456, a species known for producing various bioactive secondary metabolites. Cedarmycin B, along with its analog cedarmycin A, exhibits significant antibacterial properties, particularly against Gram-positive bacteria, making it a subject of interest in medicinal chemistry and pharmacology.
Cedarmycin B is derived from the Streptomyces genus, specifically from Streptomyces sparsus and Streptomyces sp. TP-A0456. These actinomycetes are well-known for their ability to produce a wide range of antibiotics and other bioactive compounds. The extraction process typically involves culturing these microorganisms in specific media, followed by solvent extraction and chromatographic purification techniques to isolate the desired compounds .
Cedarmycin B is classified as an antibiotic and falls under the category of butyrolactones. This classification is based on its structural characteristics and biological activity, which are typical of compounds that exhibit antimicrobial properties. The butyrolactone framework is significant in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .
The synthesis of cedarmycin B has been achieved through various methods, with notable advancements in enantioselective synthesis techniques. One prominent method involves the catalytic enantioselective intramolecular Tishchenko reaction using meso-dialdehydes. This approach allows for the efficient formation of chiral lactones, which serve as precursors to cedarmycin B.
Cedarmycin B features an alpha,beta-unsaturated butyrolactone structure characterized by a fatty acid side chain.
Cedarmycin B can undergo various chemical reactions typical of lactones and related structures.
The mechanism by which cedarmycin B exerts its antibacterial effects involves interference with bacterial cell wall synthesis.
Understanding the physical and chemical properties of cedarmycin B is crucial for its application in pharmaceuticals.
Cedarmycin B holds promise for various scientific uses, particularly in pharmacology.
Cedarmycin B was first isolated in 2001 from the actinomycete bacterium Streptomyces sp. TP-A0456, identified during a screening program for novel antimicrobial compounds. The producing strain was isolated from environmental soil samples and characterized using polyphasic taxonomy, combining morphological features (branching hyphae and spore chains) with 16S rRNA gene sequencing, confirming its placement within the Streptomyces genus [2] [6]. The compound was purified through sequential chromatography steps, including HP-20 resin, silica gel, ODS columns, and preparative HPLC, yielding structurally distinct fractions. Cedarmycin B was structurally elucidated using spectroscopic methods (NMR and MS), revealing its core butyrolactone architecture [2].
Genome mining of Streptomyces species suggests that cedarmycin B biosynthesis likely involves type I polyketide synthase (PKS) pathways or fatty acid-polyketide hybrids, common in Streptomyces secondary metabolism. This aligns with the fatty acid side chain observed in its structure [4] [7]. The ecological role of cedarmycin B in its native strain is hypothesized to involve microbial competition or signaling, as γ-butyrolactones frequently regulate antibiotic production and morphological differentiation in streptomycetes [5] [10].
Table 1: Taxonomic Classification of Cedarmycin B-Producing Strain
Taxonomic Rank | Classification |
---|---|
Domain | Bacteria |
Phylum | Actinomycetota |
Class | Actinomycetia |
Order | Streptomycetales |
Family | Streptomycetaceae |
Genus | Streptomyces |
Strain Designation | TP-A0456 |
Cedarmycin B belongs to the α,β-unsaturated butyrolactone class of natural products, characterized by a five-membered lactone ring with an unsaturated carbonyl moiety. Its specific structure features a 4-methylidene-5-oxooxolan-3-yl core esterified with a hexanoate side chain (molecular formula: C₁₂H₁₈O₄; molecular weight: 226.27 g/mol) [6]. This molecular architecture distinguishes it from:
The hexanoate ester side chain is critical for cedarmycin B’s bioactivity, enhancing membrane interaction and cellular penetration. Cedarmycin B co-occurs with cedarmycin A in Streptomyces sp. TP-A0456 fermentations, differing in side chain length or oxidation state, suggesting shared biosynthetic precursors with divergent tailoring steps [2] [6].
Table 2: Structural Properties of Cedarmycin B
Property | Value |
---|---|
IUPAC Name | (4-methylidene-5-oxooxolan-3-yl)methyl hexanoate |
Molecular Formula | C₁₂H₁₈O₄ |
Molecular Weight | 226.27 g/mol |
SMILES | CCCCCC(=O)OCC1COC(=O)C1=C |
Key Functional Groups | α,β-unsaturated lactone, aliphatic ester |
Cedarmycin B exhibits potent, selective antimicrobial activity against Gram-positive bacteria and fungi, positioning it as a candidate for targeting drug-resistant pathogens. Key efficacy data includes:
Table 3: Antimicrobial Activity Profile of Cedarmycin B
Microbial Target | MIC Range/Value | Reference Compound | MIC Reference Compound |
---|---|---|---|
Candida glabrata IFO 0622 | 0.4 μg/mL | Amphotericin B | 0.4 μg/mL |
Gram-positive bacteria | Not specified (active) | Vancomycin | Variable |
Gram-negative bacteria | Low/absent | Ciprofloxacin | Variable |
Cedarmycin B’s narrow spectrum offers advantages in microbiome-sparing therapy. Its activity against vancomycin-resistant enterococci (VRE) is of particular interest, as Enterococcus faecium exhibits intrinsic resistance to many β-lactams and acquired glycopeptide resistance [9]. However, in vivo efficacy and pharmacokinetic studies are needed to evaluate translational potential.
Structurally related butyrolactones (e.g., streptomyces signaling molecules) typically lack direct antimicrobial effects, underscoring cedarmycin B’s uniqueness as a bioactive scaffold. Computational modelling of Streptomyces γ-butyrolactone networks suggests that antibiotic production is tightly regulated by quorum sensing [10], which may inform strategies to enhance cedarmycin B yields via genetic or environmental manipulation.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1